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Compound of Interest

Compound Name: Regaloside E

Cat. No.: B15593504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Regaloside E, a naturally occurring phenylpropanoid glycoside, has garnered interest within

the scientific community for its potential therapeutic applications. Isolated from sources such as

Lilium longiflorum Thunb., this compound is part of a larger family of regalosides that are being

investigated for their biological activities.[1] This technical guide provides a comprehensive

overview of the known physical, chemical, and biological properties of Regaloside E, with a

focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Physical and Chemical Properties
A clear understanding of the physicochemical properties of Regaloside E is fundamental for its

application in research and drug development. These properties influence its solubility, stability,

and bioavailability.

General Properties
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Property Value Source

Molecular Formula C₂₀H₂₆O₁₂

Molecular Weight 458.41 g/mol

CAS Number 123134-21-4 [1]

Purity ≥98% (HPLC)

Solubility
Regaloside E exhibits solubility in various organic solvents, which is a critical consideration for

in vitro and in vivo studies.

Solvent Concentration Observations Source

DMSO
≥ 50 mg/mL (109.07

mM)

Hygroscopic nature of

DMSO can impact

solubility.

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 1.25 mg/mL (2.73

mM)
Clear solution.

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 1.25 mg/mL (2.73

mM)
Clear solution.

10% DMSO, 90%

Corn Oil

≥ 1.25 mg/mL (2.73

mM)
Clear solution.

Chloroform,

Dichloromethane,

Ethyl Acetate, Acetone

Soluble

Storage and Stability: For long-term storage, Regaloside E should be kept at -20°C. It is stable

for at least two years under these conditions.

Spectroscopic Data
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Detailed spectroscopic analysis is essential for the structural elucidation and identification of

Regaloside E. While specific spectral data from primary literature is not readily available in

public domains, typical spectroscopic characteristics can be inferred from its chemical class.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a phenylpropanoid glycoside like Regaloside E
would be expected to show signals corresponding to aromatic protons, protons of the

propanoid side chain, and protons of the glycosidic moiety. The chemical shifts and coupling

constants of these protons would provide detailed information about the connectivity and

stereochemistry of the molecule.

¹³C NMR: The carbon NMR spectrum would display resonances for all 20 carbon atoms in

the molecule, including those of the aromatic ring, the propanoid unit, and the sugar residue.

The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum of Regaloside E would likely exhibit absorption bands characteristic of its

functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl

groups.

C-H stretching: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially

above 3000 cm⁻¹ for any aromatic or vinylic C-H bonds.

C=O stretching: If a carbonyl group is present in the propanoid moiety, a strong absorption

would be expected in the range of 1650-1750 cm⁻¹.

C=C stretching: Absorptions for aromatic ring stretching would appear in the 1450-1600 cm⁻¹

region.

C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to

the various C-O bonds of the glycoside and ether linkages.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Regaloside E.

Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of the compound (458.41).

Fragmentation Pattern: The fragmentation pattern would likely involve the cleavage of the

glycosidic bond, leading to fragment ions corresponding to the sugar moiety and the

aglycone. Further fragmentation of the aglycone would provide structural information about

the phenylpropanoid core.

Biological Activity and Experimental Protocols
Regaloside E has been reported to possess antioxidant properties. The antioxidant capacity is

a key aspect of its potential therapeutic value.

Antioxidant Activity
The antioxidant activity of Regaloside E has been quantified using standard in vitro assays.

Assay IC₅₀ Value

ABTS Radical Scavenging Activity 121.1 µM

DPPH Radical Scavenging Activity 46.6 µM

Experimental Protocols: Antioxidant Assays
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below

are generalized protocols for the DPPH and ABTS assays, which can be adapted for the

evaluation of Regaloside E.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen

atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at

517 nm.

Workflow:
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Preparation

Reaction Measurement & Analysis

Prepare DPPH solution
in methanol/ethanol

Mix DPPH solution
with sample/control

Prepare Regaloside E
solutions (various conc.)

Prepare positive control
(e.g., Ascorbic Acid)

Incubate in the dark
(e.g., 30 minutes)

Measure absorbance
at 517 nm

Calculate % inhibition
and IC50 value

Click to download full resolution via product page

DPPH Radical Scavenging Assay Workflow

Detailed Steps:

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a

suitable solvent like methanol or ethanol. The solution should be freshly prepared and

protected from light.

Sample Preparation: A series of concentrations of Regaloside E are prepared in the same

solvent as the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, is used

as a positive control.

Reaction: The DPPH solution is mixed with the sample solutions and the control in a

microplate or cuvettes. A blank containing the solvent and DPPH solution is also prepared.

Incubation: The reaction mixtures are incubated in the dark at room temperature for a

specific period (e.g., 30 minutes) to allow the reaction to go to completion.

Measurement: The absorbance of the solutions is measured at 517 nm using a

spectrophotometer.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the

DPPH radicals, is then determined from a plot of % inhibition against concentration.

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical

cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an

antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.

Workflow:

Preparation

Reaction Measurement & AnalysisPrepare ABTS and
Potassium Persulfate solutions

Mix and incubate to
generate ABTS radical

Mix ABTS radical solution
with sample/control

Prepare Regaloside E
solutions (various conc.)

Incubate for a
specific time

Measure absorbance
at 734 nm

Calculate % inhibition
and IC50 value

Click to download full resolution via product page

ABTS Radical Scavenging Assay Workflow

Detailed Steps:

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is prepared and

reacted with an oxidizing agent, such as potassium persulfate, to generate the ABTS•+

radical cation. The mixture is typically incubated in the dark for 12-16 hours before use. The

resulting solution is then diluted with a suitable buffer to obtain a specific absorbance at 734

nm.

Sample Preparation: Similar to the DPPH assay, various concentrations of Regaloside E
and a positive control are prepared.

Reaction: The ABTS•+ solution is mixed with the sample and control solutions.
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Incubation: The reaction is allowed to proceed for a defined period.

Measurement: The absorbance is measured at 734 nm.

Calculation: The percentage of inhibition and the IC₅₀ value are calculated in a similar

manner to the DPPH assay.

Potential Signaling Pathways
While specific studies on the signaling pathways modulated by Regaloside E are limited, its

classification as a flavonoid glycoside suggests potential interactions with key cellular signaling

cascades involved in inflammation and oxidative stress. Flavonoids are known to influence

pathways such as NF-κB, MAPKs, and PI3K/Akt. Further research is needed to elucidate the

precise mechanisms of Regaloside E.

Below is a hypothetical representation of how a flavonoid like Regaloside E might modulate

the NF-κB signaling pathway, a central regulator of inflammation.
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Hypothetical Inhibition of NF-κB Pathway by Regaloside E
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Hypothetical Modulation of the NF-κB Pathway
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This diagram illustrates a potential mechanism where Regaloside E may exert anti-

inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and

subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm,

preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is

important to emphasize that this is a hypothetical model based on the known activities of

similar compounds and requires experimental validation for Regaloside E.

Conclusion and Future Directions
Regaloside E is a promising natural product with demonstrated antioxidant activity. This guide

has summarized its key physical and chemical properties and provided an overview of standard

experimental protocols for assessing its biological effects. However, significant gaps in the

literature remain, particularly concerning detailed spectroscopic characterization and the

elucidation of its specific molecular mechanisms of action.

Future research should focus on:

Comprehensive Spectroscopic Analysis: Publication of detailed ¹H NMR, ¹³C NMR, IR, and

MS data is crucial for the unambiguous identification and quality control of Regaloside E.

Determination of Physical Constants: Experimental determination of properties such as the

melting point would further complete its physical characterization.

Mechanism of Action Studies: Investigating the effects of Regaloside E on specific signaling

pathways, such as NF-κB, MAPK, and PI3K/Akt, will be vital to understanding its therapeutic

potential.

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy,

pharmacokinetics, and safety of Regaloside E.

Addressing these research gaps will be essential for unlocking the full therapeutic potential of

Regaloside E and advancing its development as a potential new drug candidate.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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